REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9]C(=O)OCC)=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18].Br>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH2:9])=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18]
|
Name
|
Ethyl 4-chloro-3,6-difluoro-2-nitrophenylcarbamate
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1)F)NC(OCC)=O)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 150° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volume reduced to half by evaporation Ethyl acetate (50 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
the solution was washed with water (15 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (silica gel, hexane) (0.56 g)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(N)C(=C1)F)[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |